molecular formula C11H10BrNO B8679648 1-(4-Bromo-phenyl)-2-hydroxymethyl-cyclopropanecarbonitrile

1-(4-Bromo-phenyl)-2-hydroxymethyl-cyclopropanecarbonitrile

Cat. No.: B8679648
M. Wt: 252.11 g/mol
InChI Key: SKNLJJRHCHKRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-phenyl)-2-hydroxymethyl-cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10BrNO/c12-10-3-1-8(2-4-10)11(7-13)5-9(11)6-14/h1-4,9,14H,5-6H2

InChI Key

SKNLJJRHCHKRCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C#N)C2=CC=C(C=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaHMDS (23 g, 127.5 mmol) in THF (80 mL), was added a solution of 4-bromophenylacetonitrile (10 g, 51.0 mmol) in THF (80 mL) at −10° C. and stirred for 10 min. Epichlorohydrin (4.7 mL, 56.11 mmol) was added to the reaction mixture at −10° C. and then stirred the mixture at r.t. for 4 h. After completion of the reaction as indicated by TLC, the reaction mixture was quenched with 2:1 dioxane:hydrochloric acid (10 mL) at 0° C. and extracted with diethyl ether (3×200 mL). The combined organic layers were dried over anhydrous sodium sulphate and concentrated to yield the title compound (12.8 g, 100%) as brown oil which was used as such in the next step.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
100%

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